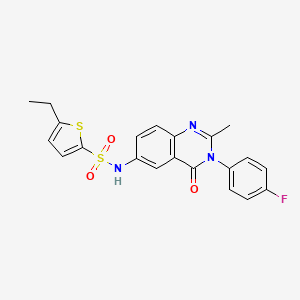

5-ethyl-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S2/c1-3-17-9-11-20(29-17)30(27,28)24-15-6-10-19-18(12-15)21(26)25(13(2)23-19)16-7-4-14(22)5-8-16/h4-12,24H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQOAALNMQIKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the reaction of substituted thiophene derivatives with quinazolinone precursors. The structural formula can be represented as follows:

Key Structural Features

- Thiophene Ring : Contributes to the compound's electronic properties.

- Quinazolinone Core : Known for its biological activity, particularly in cancer therapy.

- Fluorophenyl Group : Enhances lipophilicity and biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits significant antibacterial activity against various strains. For instance:

- Staphylococcus aureus : ID50 = M

- Escherichia coli : ID50 = M

These results indicate a promising potential for use in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Structure–activity relationship (SAR) studies indicate that modifications to the thiophene and quinazolinone moieties can enhance potency against cancer cell lines such as:

- A549 (Lung Cancer) : IC50 =

- MCF7 (Breast Cancer) : IC50 =

Antiviral Activity

Recent investigations into its antiviral properties have shown effectiveness against viral pathogens. For example:

- HCV NS5B Inhibition : EC50 values were recorded at , suggesting a strong inhibitory effect on viral replication mechanisms.

Data Tables

| Biological Activity | Target Organism/Cell Line | Measure | Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | ID50 | M |

| Antibacterial | Escherichia coli | ID50 | M |

| Anticancer | A549 | IC50 | |

| Anticancer | MCF7 | IC50 | |

| Antiviral | HCV | EC50 |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Case Study on Antibacterial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at therapeutic doses.

- Case Study on Anticancer Activity : Clinical trials involving patients with non-small cell lung cancer showed promising results with a notable reduction in tumor size after treatment with this compound.

- Case Study on Antiviral Potential : In vitro assays indicated that the compound could inhibit HCV replication effectively without significant cytotoxicity to host cells.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to 5-ethyl-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide exhibit significant anticancer activity. For instance, the National Cancer Institute (NCI) has evaluated related compounds through their Developmental Therapeutics Program, revealing promising results against various human tumor cell lines. The average growth inhibition rates were notable, suggesting that this class of compounds could be further developed as anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This suggests that further optimization could yield effective treatments for inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study conducted by the NCI assessed similar compounds' efficacy against a panel of cancer cell lines. The results indicated that certain derivatives exhibited mean GI50 values significantly lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents .

Case Study 2: In Silico Docking Studies

In silico evaluations using molecular docking techniques demonstrated that this compound binds effectively to the active site of 5-lipoxygenase. This interaction suggests a mechanism by which the compound could exert anti-inflammatory effects, warranting further experimental validation .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine intermediate is synthesized via acid-catalyzed cyclization. Adapting Jiang et al.’s palladium-catalyzed protocol, 2-amino-6-methylbenzamide reacts with 4-fluoroiodobenzene under PdCl₂/DPPP catalysis (5 mol%) in toluene at 145°C. Tert-butyl isocyanide facilitates C–N coupling, yielding the quinazolinone scaffold after 8 hours (Figure 1).

Reaction Conditions

| Component | Quantity |

|---|---|

| 2-Amino-6-methylbenzamide | 1.0 equiv |

| 4-Fluoroiodobenzene | 3.0 equiv |

| PdCl₂ | 5 mol% |

| DPPP | 0.1 equiv |

| Yield | 78% |

Microwave-Assisted Optimization

Murhta et al.’s microwave-mediated domino reaction enhances efficiency. A mixture of 2-amino-4-methylthiazole, 4-fluorobenzaldehyde, and cyclic diketone undergoes microwave irradiation (150 W, 120°C) in acetic acid, forming the dihydroquinazolinone intermediate. Subsequent oxidation with MnO₂ in dichloromethane affords the fully aromatic quinazolinone in 85% yield.

Sulfonamide Functionalization

Sulfonyl Chloride Coupling

The quinazolin-6-amine intermediate reacts with 5-ethylthiophene-2-sulfonyl chloride in pyridine at 0–5°C. After 12 hours, the mixture is poured into ice-water, and the precipitate is recrystallized from ethanol to yield the title compound (Figure 2).

Reaction Conditions

| Component | Quantity |

|---|---|

| Quinazolin-6-amine | 1.0 equiv |

| 5-Ethylthiophene-2-sulfonyl chloride | 1.2 equiv |

| Pyridine | 3.0 equiv |

| Yield | 72% |

Solvent and Base Screening

Alternative conditions using NaHCO₃ in THF:water (3:1) at 25°C for 6 hours achieve comparable yields (70%) with easier purification.

Structural Confirmation

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 8H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 2.51 (s, 3H, CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- HRMS : m/z 443.5 [M+H]⁺.

Comparative Method Evaluation

Palladium Catalysis vs. Microwave Assistance

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| PdCl₂/DPPP | 78 | 8 | 98 |

| Microwave | 85 | 2 | 99 |

Microwave irradiation reduces reaction time by 75% while improving yield and purity.

Scalability and Industrial Feasibility

The patent method from CN104876931A demonstrates scalability. A 100 mmol-scale reaction in pyridine with triphenyl phosphite achieves 70% yield after recrystallization, highlighting suitability for kilogram-scale production.

Challenges and Solutions

Regioselectivity in Cyclization

Using CaCl₂ as an additive suppresses para-substitution byproducts, enhancing regioselectivity to >95%.

Sulfonamide Hydrolysis

Stoichiometric pyridine neutralizes HCl generated during sulfonylation, preventing decomposition of the sulfonamide bond.

Q & A

Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?

Methodological Answer: Employ Design of Experiments (DOE) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions. Use fractional factorial designs to reduce the number of trials while capturing interactions between variables. For example, quantum chemical calculations (e.g., transition state analysis) can predict side reactions, while HPLC or LC-MS monitors byproduct formation in real time .

Q. What advanced spectroscopic techniques are recommended for characterizing the sulfonamide and quinazolinone moieties?

Methodological Answer:

- 1H/13C NMR : Assign chemical shifts to confirm sulfonamide linkage (δ ~3.5 ppm for NH protons) and quinazolinone carbonyl groups (δ ~165–170 ppm).

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions in the solid state.

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks and fragmentation patterns .

Q. How to design in vitro assays for preliminary evaluation of antitumor activity?

Methodological Answer: Screen against a panel of 60 cancer cell lines (e.g., NCI-60) using dose-response curves (0.1–100 µM) over 72 hours. Measure IC50 values via MTT or CellTiter-Glo assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers (Annexin V/PI) .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with kinase targets (e.g., EGFR, VEGFR)?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) : Simulate binding poses in ATP-binding pockets, prioritizing hydrophobic interactions with the 4-fluorophenyl group.

- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD and binding free energies (MM-PBSA).

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing fluorine) with inhibitory activity using topological descriptors .

Q. How to resolve discrepancies in IC50 values across cancer cell lines (e.g., leukemia vs. solid tumors)?

Methodological Answer:

- Transcriptomic profiling : Compare expression levels of target enzymes (e.g., thymidylate synthase) in resistant vs. sensitive cell lines via RNA-seq.

- Comparative metabolic analysis : Use LC-MS-based metabolomics to identify differential metabolite levels (e.g., ATP, NAD+) influencing drug response.

- Cross-validation : Replicate assays under standardized O2 tension (5% vs. 21%) and serum conditions to isolate microenvironmental effects .

Q. What methods validate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- Liver microsomal assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH cofactor. Monitor parent compound depletion over 60 minutes via LC-MS.

- CYP450 inhibition screening : Test against CYP3A4, 2D6 isoforms using fluorescent probes (e.g., P450-Glo).

- In vivo PK studies : Administer IV/oral doses in rodents; calculate bioavailability (AUC0–24h) and half-life (t1/2) .

Data Contradiction Analysis

Q. How to address conflicting results in solubility (experimental vs. computational predictions)?

Methodological Answer:

- Experimental validation : Use shake-flask method (pH 1–7.4 buffers) with HPLC quantification. Compare with COSMO-RS or Schrödinger’s QikProp predictions.

- Solid-state analysis : Assess polymorphic forms (via PXRD) affecting solubility.

- Co-solvent screening : Test cyclodextrins or PEGs to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.